2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide
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Overview
Description
2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorobenzyl group, an amino group, and a diphenylacetamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with ethyl chloroacetate to form an intermediate, which is then reacted with diphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-bromobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide
- 2-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide
- 2-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide
Uniqueness
2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C23H21FN2O3 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide |
InChI |
InChI=1S/C23H21FN2O3/c24-19-13-11-18(12-14-19)15-25-22(27)16-29-17-23(28)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,25,27) |
InChI Key |
SAIGFYXECQPPNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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